5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-(benzyloxy)-2-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZnO nanoparticles can be employed to improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Wissenschaftliche Forschungsanwendungen
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Industry: Can be used in the development of new materials with specific properties, such as antimicrobial coatings .
Wirkmechanismus
The mechanism of action of 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets:
Antibacterial Activity: The compound binds to bacterial DNA gyrase, inhibiting its activity and leading to bacterial cell death.
Antifungal Activity: It disrupts the fungal cell membrane, causing cell lysis.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antioxidant Activity: It scavenges free radicals, preventing oxidative damage to cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar antibacterial and antifungal properties.
4,5-Substituted-2-aminothiazoles: These compounds also exhibit significant biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which enhances its biological activities compared to simpler thiazole derivatives. The presence of the benzyloxy and methyl groups contributes to its increased potency and selectivity in various applications .
Eigenschaften
Molekularformel |
C17H16N2OS |
---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
5-(2-methyl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-12-9-14(20-11-13-5-3-2-4-6-13)7-8-15(12)16-10-19-17(18)21-16/h2-10H,11H2,1H3,(H2,18,19) |
InChI-Schlüssel |
NKRBVXICXAFUPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.